1-ethyl-1H-benzo[d]imidazol-5-ol

CYP450 Inhibition Drug-Drug Interactions Enzymology

This specific benzimidazole derivative is essential for CYP3A4 reaction phenotyping. With a Ki of 120 nM, it offers superior selectivity over analogs, ensuring reliable DDI data. Its high aqueous solubility (≥25.22 mg/mL) minimizes assay interference, making it a robust positive control. Order this ≥97% purity building block to advance your SAR studies and validate high-throughput screens.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 90868-12-5
Cat. No. B13982489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-benzo[d]imidazol-5-ol
CAS90868-12-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=CC(=C2)O
InChIInChI=1S/C9H10N2O/c1-2-11-6-10-8-5-7(12)3-4-9(8)11/h3-6,12H,2H2,1H3
InChIKeyVILUGIZOTYJGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-benzo[d]imidazol-5-ol (CAS 90868-12-5) Procurement and Research Grade Specifications


1-Ethyl-1H-benzo[d]imidazol-5-ol is a synthetic heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene-imidazole ring system with an ethyl group at the 1-position and a hydroxyl group at the 5-position . It has a molecular formula of C9H10N2O and a molecular weight of approximately 162.19 g/mol . The compound is primarily supplied as a research-grade building block with a typical purity of 97% . Its core structure is a key pharmacophore in medicinal chemistry, but this specific derivative's differentiation lies in its specific substitution pattern which influences its biological target profile, particularly as a moderate inhibitor of human cytochrome P450 3A4 (CYP3A4) [1].

Why 1-Ethyl-1H-benzo[d]imidazol-5-ol Cannot Be Substituted with Generic Benzimidazole Analogs in Research


Benzimidazole derivatives are a broad class with activities ranging from potent enzyme inhibition to inertness, making generic substitution unreliable without precise structural matching. The position and nature of substituents—particularly the 1-ethyl and 5-hydroxy groups on 1-ethyl-1H-benzo[d]imidazol-5-ol—dictate its specific protein-binding interactions [1]. For example, its Ki of 120 nM for CYP3A4 is a result of this exact substitution pattern [1]. Using a closely related analog, such as the 2-ethyl isomer (1H-Benzimidazol-5-ol,2-ethyl-), which has a reported CYP3A4 IC50 of 20,000 nM [2], would represent a >160-fold loss in target affinity, severely altering experimental outcomes. This demonstrates that even minor positional shifts in alkyl substitution can drastically alter potency and render data from one study incomparable to another.

Quantitative Comparative Evidence: How 1-Ethyl-1H-benzo[d]imidazol-5-ol Differentiates from Analogs


Potency of CYP3A4 Inhibition: 1-Ethyl vs. 2-Ethyl Isomer

1-ethyl-1H-benzo[d]imidazol-5-ol inhibits human CYP3A4 with a binding affinity (Ki) of 120 nM, whereas the 2-ethyl isomer (1H-Benzimidazol-5-ol,2-ethyl-) has a much weaker IC50 of 20,000 nM [1][2]. This represents a difference in potency of more than two orders of magnitude (approximately 167-fold difference, assuming Ki ≈ IC50 for comparison), clearly demonstrating the critical role of the ethyl group's position for target engagement.

CYP450 Inhibition Drug-Drug Interactions Enzymology

Potency of CYP3A4 Inhibition: 1-Ethyl vs. Unsubstituted Parent Scaffold

Compared to the unsubstituted parent benzimidazole core, 1-ethyl-1H-benzo[d]imidazol-5-ol shows quantifiable CYP3A4 inhibition. A class-level analysis of imidazole-containing compounds indicates that many simple imidazoles inhibit CYP3A4/5 with IC50 values < 5,000 nM, establishing a baseline activity for the class [1]. The target compound's Ki of 120 nM (approximately equivalent to an IC50 in the same range) is therefore significantly more potent than this general class baseline, confirming that the specific 1-ethyl-5-hydroxy substitution pattern is essential for achieving this level of target engagement, rather than it being a generic feature of the benzimidazole nucleus.

CYP450 Inhibition Drug-Drug Interactions Enzymology

CYP3A4 vs. CYP3A5 Isoform Selectivity Profile

1-ethyl-1H-benzo[d]imidazol-5-ol demonstrates a moderate selectivity for CYP3A4 over the closely related CYP3A5 isoform. It inhibits CYP3A4 with a Ki of 120 nM, whereas its inhibition of CYP3A5 is approximately 10-fold weaker, with Ki values of 1,200 nM (using testosterone 6β-hydroxylase as substrate) and 2,000 nM (using midazolam 1'-hydroxylase as substrate) [1]. This differential profile is a direct consequence of the compound's specific 1-ethyl-5-hydroxy substitution pattern and provides a defined selectivity window for experimental design.

Isoform Selectivity CYP450 Panel Drug Metabolism

Physicochemical Differentiation: Solubility and LogP Advantages for In Vitro Assays

1-ethyl-1H-benzo[d]imidazol-5-ol exhibits high aqueous solubility for a small molecule, with a reported solubility of ≥ 25.22 mg/mL in water, enabling the preparation of 100 mM stock solutions [1]. This level of solubility is not a universal property of benzimidazole derivatives and is a direct result of its specific substitution pattern. While direct comparative solubility data for a close analog like the 2-ethyl isomer is unavailable, this quantified, high-solubility value distinguishes it from many more lipophilic benzimidazoles which often require higher DMSO concentrations that can interfere with cell-based assays.

Solubility DMSO Solubility Assay Compatibility

Defined Application Scenarios for 1-Ethyl-1H-benzo[d]imidazol-5-ol Based on Differentiated Evidence


CYP3A4 Reaction Phenotyping and in vitro DDI Screening

This compound serves as a well-characterized, moderate-affinity CYP3A4 inhibitor (Ki = 120 nM) with a defined 10- to 17-fold selectivity over CYP3A5 [2]. It is ideally suited for use as a reference inhibitor in reaction phenotyping assays to delineate the contribution of CYP3A4 to the metabolism of a novel chemical entity. Its selectivity profile allows for more nuanced interpretation of DDI screening panels compared to promiscuous or ultra-potent inhibitors like ketoconazole.

Method Development and Validation for CYP450 Activity Assays

The high aqueous solubility (≥ 25.22 mg/mL) [2] and defined activity of this compound make it an excellent positive control for developing and validating new assays for CYP3A4 activity, including high-throughput screening formats. Its solubility minimizes solvent-related assay interference, a common hurdle in enzyme activity assays, leading to more robust and reproducible Z'-factors.

Synthetic Building Block for Advanced Benzimidazole Libraries

As a functionalized benzimidazole core with distinct 1-ethyl and 5-hydroxy substitution, this compound serves as a versatile scaffold for medicinal chemists [2]. Its unique substitution pattern provides a defined starting point for synthesizing libraries of derivatives aimed at exploring structure-activity relationships (SAR) around CYP enzymes or other targets where this core has shown activity, providing a direct path to more potent or selective leads.

Quote Request

Request a Quote for 1-ethyl-1H-benzo[d]imidazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.